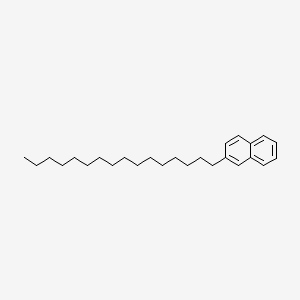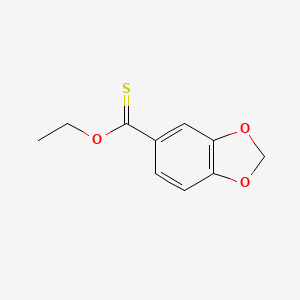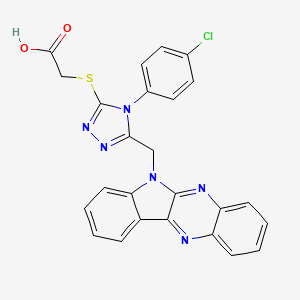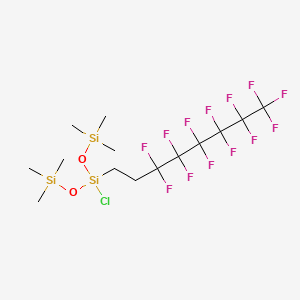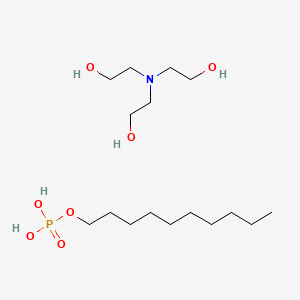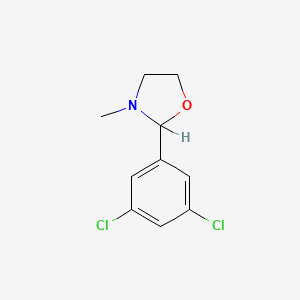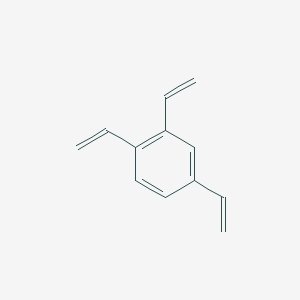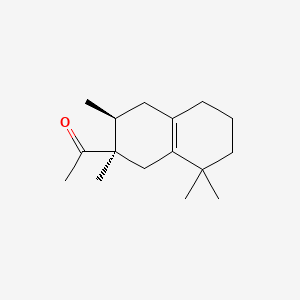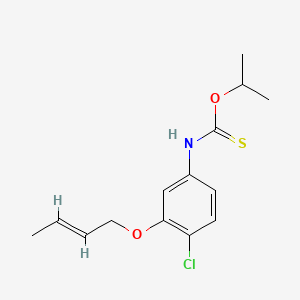
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the naphthalene ring and the sulfonamide group suggests potential biological activity, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes sulfonation to introduce the sulfonyl group.
Amination: The sulfonated naphthalene derivative is then reacted with o-toluidine under acidic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes involving sulfonamide derivatives.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide would depend on its specific application. In medicinal chemistry, sulfonamide derivatives typically inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The compound may bind to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.
Toluidine derivatives: Compounds containing the o-tolyl group.
Uniqueness
3-Hydroxy-7-(((o-tolyl)amino)sulphonyl)-N-(o-tolyl)naphthalene-2-carboxamide is unique due to the combination of the naphthalene ring, sulfonamide group, and carboxamide group, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamide or naphthalene derivatives.
Propriétés
Numéro CAS |
72999-33-8 |
|---|---|
Formule moléculaire |
C25H22N2O4S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-methylphenyl)-7-[(2-methylphenyl)sulfamoyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-7-3-5-9-22(16)26-25(29)21-14-19-13-20(12-11-18(19)15-24(21)28)32(30,31)27-23-10-6-4-8-17(23)2/h3-15,27-28H,1-2H3,(H,26,29) |
Clé InChI |
FUPMXJQQCIJMHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)S(=O)(=O)NC4=CC=CC=C4C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


